Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate
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Overview
Description
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it an important target for chemical research and development .
Preparation Methods
The synthesis of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate typically involves the construction of the indole ring followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole intermediate can then be further functionalized to introduce the hydroxy and propanedioate groups.
Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may include the use of transition-metal catalysts, such as palladium or copper, to facilitate the formation of the indole ring and subsequent functionalization .
Chemical Reactions Analysis
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression . The hydroxy and propanedioate groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-aldehyde: A precursor for the synthesis of various biologically active indole derivatives.
Properties
CAS No. |
61417-36-5 |
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Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
diethyl 2-(1-hydroxyindol-2-yl)propanedioate |
InChI |
InChI=1S/C15H17NO5/c1-3-20-14(17)13(15(18)21-4-2)12-9-10-7-5-6-8-11(10)16(12)19/h5-9,13,19H,3-4H2,1-2H3 |
InChI Key |
KYJFDCOKLAUIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2N1O)C(=O)OCC |
Origin of Product |
United States |
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